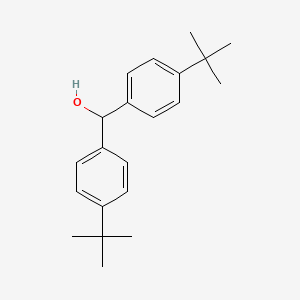
Bis(4-(tert-butyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(tert-butyl)phenyl)methanol: is an organic compound with the molecular formula C21H28O. It is characterized by the presence of two 4-(tert-butyl)phenyl groups attached to a central methanol moiety. This compound is known for its unique structural properties and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(tert-butyl)phenyl)methanol typically involves the reaction of 4-(tert-butyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of 4-(tert-butyl)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. This can include the use of catalytic hydrogenation processes where 4-(tert-butyl)benzaldehyde is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-(tert-butyl)phenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include Bis(4-(tert-butyl)phenyl)ketone, Bis(4-(tert-butyl)phenyl)amine, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: Bis(4-(tert-butyl)phenyl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its role in modulating biological pathways and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins .
Mécanisme D'action
The mechanism of action of Bis(4-(tert-butyl)phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by interacting with key proteins .
Comparaison Avec Des Composés Similaires
Bis(4-(tert-butyl)phenyl)amine: This compound is similar in structure but contains an amine group instead of a methanol moiety.
Bis(4-(tert-butyl)phenyl)ketone: This compound has a ketone group in place of the methanol group.
4-(tert-Butyl)benzaldehyde: This is a precursor in the synthesis of Bis(4-(tert-butyl)phenyl)methanol and shares the tert-butylphenyl structure.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C21H28O |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
bis(4-tert-butylphenyl)methanol |
InChI |
InChI=1S/C21H28O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19,22H,1-6H3 |
Clé InChI |
YROADUBOXHBRDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


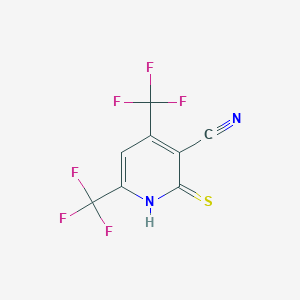
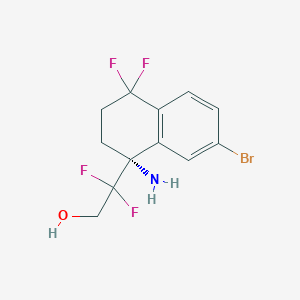
![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)

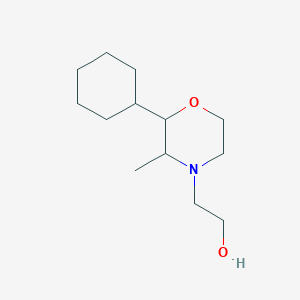
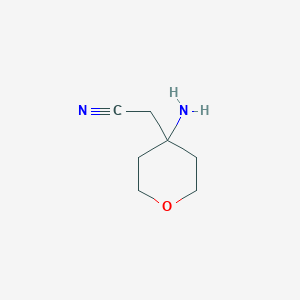
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
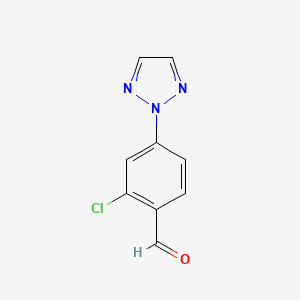
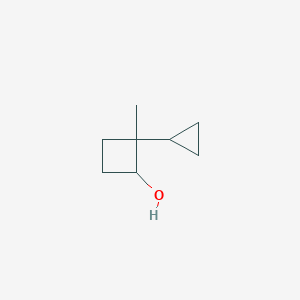
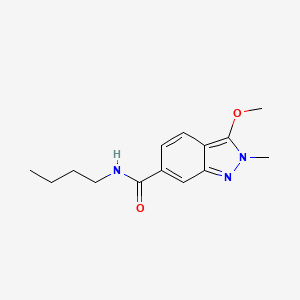
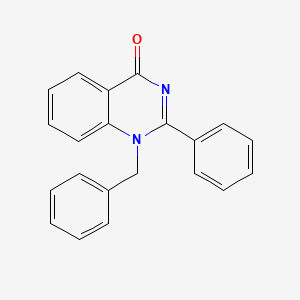
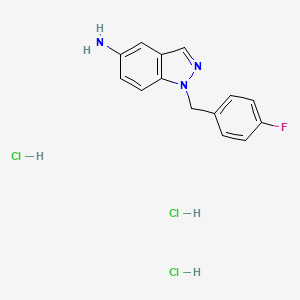
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
